molecular formula C17H12N2O2S B14537426 (E)-N-([1,1'-Biphenyl]-4-yl)-1-(5-nitrothiophen-2-yl)methanimine CAS No. 62128-04-5

(E)-N-([1,1'-Biphenyl]-4-yl)-1-(5-nitrothiophen-2-yl)methanimine

Cat. No.: B14537426
CAS No.: 62128-04-5
M. Wt: 308.4 g/mol
InChI Key: AXFFGERYGHJUIY-UHFFFAOYSA-N
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Description

(E)-N-([1,1’-Biphenyl]-4-yl)-1-(5-nitrothiophen-2-yl)methanimine is an organic compound that features a biphenyl group and a nitrothiophene moiety connected through a methanimine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-([1,1’-Biphenyl]-4-yl)-1-(5-nitrothiophen-2-yl)methanimine typically involves the condensation of 4-aminobiphenyl with 5-nitro-2-thiophenecarboxaldehyde under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the formation of the imine bond.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-N-([1,1’-Biphenyl]-4-yl)-1-(5-nitrothiophen-2-yl)methanimine can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The biphenyl and thiophene rings can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Electrophilic aromatic substitution reactions may use reagents such as bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Further oxidation of the nitro group can lead to the formation of nitroso or other oxidized derivatives.

    Reduction: Reduction of the nitro group results in the formation of an amine derivative.

    Substitution: Substitution reactions can introduce various functional groups onto the biphenyl or thiophene rings.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of (E)-N-([1,1’-Biphenyl]-4-yl)-1-(5-nitrothiophen-2-yl)methanimine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the biphenyl and thiophene rings can interact with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N-([1,1’-Biphenyl]-4-yl)-1-(2-nitrothiophen-2-yl)methanimine
  • (E)-N-([1,1’-Biphenyl]-4-yl)-1-(3-nitrothiophen-2-yl)methanimine

Uniqueness

(E)-N-([1,1’-Biphenyl]-4-yl)-1-(5-nitrothiophen-2-yl)methanimine is unique due to the specific positioning of the nitro group on the thiophene ring, which can influence its reactivity and interaction with other molecules. This positional specificity can result in distinct chemical and biological properties compared to its isomers.

Properties

CAS No.

62128-04-5

Molecular Formula

C17H12N2O2S

Molecular Weight

308.4 g/mol

IUPAC Name

1-(5-nitrothiophen-2-yl)-N-(4-phenylphenyl)methanimine

InChI

InChI=1S/C17H12N2O2S/c20-19(21)17-11-10-16(22-17)12-18-15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-12H

InChI Key

AXFFGERYGHJUIY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)N=CC3=CC=C(S3)[N+](=O)[O-]

Origin of Product

United States

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